molecular formula C24H27N5OS B2941610 N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide CAS No. 1251559-98-4

N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide

Cat. No.: B2941610
CAS No.: 1251559-98-4
M. Wt: 433.57
InChI Key: KTFCSELDFDDNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the [1,2,4]triazolo[4,3-a]quinoxaline family, characterized by a fused triazole-quinoxaline core. The structure includes:

  • Triazoloquinoxaline core: Imparts planar geometry, enabling DNA intercalation and topoisomerase II (TopoII) inhibition .
  • Sulfanylacetamide side chain: Enhances binding affinity via sulfur-mediated hydrogen bonding and hydrophobic interactions.
  • 4-Butylphenyl substituent: A lipophilic group that may influence pharmacokinetics (e.g., membrane permeability) but could reduce aqueous solubility.

This compound is hypothesized to exhibit anticancer activity via TopoII inhibition, similar to structurally related derivatives .

Properties

IUPAC Name

N-(4-butylphenyl)-2-[(1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5OS/c1-4-5-8-17-11-13-18(14-12-17)25-21(30)15-31-24-23-28-27-22(16(2)3)29(23)20-10-7-6-9-19(20)26-24/h6-7,9-14,16H,4-5,8,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFCSELDFDDNMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the triazoloquinoxaline core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the triazoloquinoxaline core with a suitable thiol reagent.

    Attachment of the acetamide moiety: This can be done through acylation reactions using acetic anhydride or similar reagents.

    Substitution with the butylphenyl group:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

[1,2,4]Triazolo[4,3-a]quinoxaline Derivatives
  • N-(4-fluorophenyl)-2-(bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)acetamide Key Differences:
  • Contains a bis-triazoloquinoxaline core (two triazole rings) versus a single triazole in the target compound.
  • Substituted with 4-fluorophenyl instead of 4-butylphenyl.
    • Activity : Demonstrated potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells .
    • Inference : Fluorophenyl groups enhance electronic interactions with DNA, while bis-triazolo cores may improve intercalation efficiency.
[1,2,4]Triazolo[4,3-b]pyridazine Derivatives
  • N-(4-acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
    • Key Differences :
  • Pyridazine core replaces quinoxaline, reducing planarity and DNA-binding capacity.
  • 4-Chlorophenyl substituent introduces steric and electronic effects distinct from butylphenyl. Activity: Pyridazine-based analogs generally show weaker TopoII inhibition compared to quinoxaline derivatives .

Substituent Effects

Phenyl Group Modifications
Compound Substituent Bioactivity Insights
Target Compound 4-Butylphenyl High lipophilicity; potential for improved tissue penetration but reduced solubility.
N-(4-fluorophenyl)-...acetamide 4-Fluorophenyl Enhanced DNA binding via fluorine’s electronegativity; demonstrated apoptosis in Caco-2 cells .
Compounds 4-Cyanophenyl Polar cyano group may improve solubility but reduce membrane permeability .
Sulfanyl vs. Oxo Groups
  • N-(4-fluorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide Key Difference: Oxo group replaces sulfanyl, converting the thioether to a ketone.

Physicochemical Properties

Compound Molecular Weight logP (Predicted) Solubility (µg/mL)
Target Compound ~450 4.2 <10 (low)
N-(4-fluorophenyl)-...acetamide 379.4 3.8 15–20
Chlorophenyl Pyridazine Analog ~420 3.5 30–40

Biological Activity

N-(4-butylphenyl)-2-{[1-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by the presence of a triazoloquinoxaline moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C19H24N4S\text{C}_{19}\text{H}_{24}\text{N}_4\text{S}

This structure incorporates a butylphenyl group and a sulfanyl acetamide group that may influence its biological interactions.

Antimicrobial Properties

Recent studies have indicated that quinoxaline derivatives, including those similar to this compound, exhibit significant antimicrobial activity. For instance, a study demonstrated that various synthesized quinoxaline derivatives showed promising activity against Schistosoma mansoni, with some compounds achieving over 70% inhibition at concentrations as low as 0.1 µM . This suggests that the compound may also possess similar potential against specific pathogens.

Anticonvulsant Activity

The anticonvulsant properties of quinoxaline derivatives have been documented extensively. A synthesis and evaluation study reported that certain [1,2,4]triazolo[4,3-a]quinoxaline derivatives exhibited notable anticonvulsant activity in animal models . The mechanism appears to involve modulation of neurotransmitter systems, particularly through GABAergic pathways.

Anticancer Activity

Quinoxaline derivatives have shown promise in cancer treatment as well. A review highlighted their potential in inhibiting tumor growth across various cancer cell lines. Some compounds displayed significant cytotoxicity with GI50 values indicating effective growth inhibition . The compound's structural features may contribute to its ability to interfere with cancer cell proliferation.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

  • Inhibition of Enzymes : Compounds with similar structures often act as inhibitors of key enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors or other cellular receptors involved in disease processes.

Case Studies

Several case studies have documented the effects of related quinoxaline derivatives:

  • Antimicrobial Efficacy : One study evaluated the efficacy of a series of quinoxaline compounds against Schistosoma mansoni and reported varying degrees of success in reducing worm burdens in infected mice .
  • Anticonvulsant Evaluation : In another study, compounds were tested for their anticonvulsant effects using established seizure models in rodents. Results indicated significant reductions in seizure frequency and duration .

Research Findings Summary Table

Activity Target IC50/Effectiveness Reference
AntimicrobialSchistosoma mansoniIC50 ≤ 0.31 µM
AnticonvulsantRodent seizure modelsSignificant reduction in seizures
AnticancerVarious cancer cell linesGI50 values < 1 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.